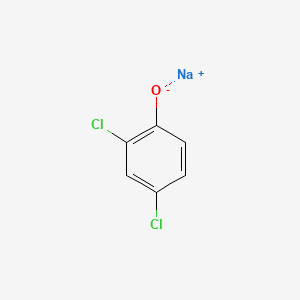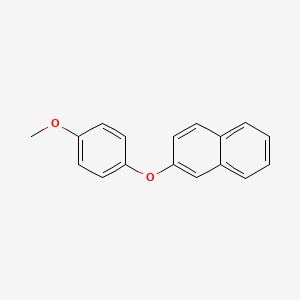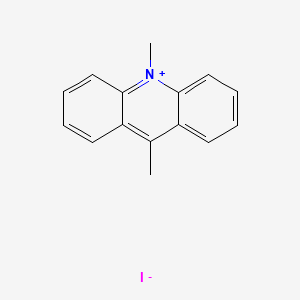
9,10-Dimethylacridin-10-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethylacridin-10-ium iodide is a chemical compound with the molecular formula C₁₅H₁₄IN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dimethylacridin-10-ium iodide typically involves the reaction of 9-methylacridine with methyl iodide. The process can be summarized as follows:
Starting Materials: 9-Methylacridine and methyl iodide.
Reaction Conditions: The reaction is carried out in acetonitrile as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dimethylacridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although specific conditions and reagents for reduction are less commonly documented.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the iodide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Nucleophiles like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while substitution reactions can replace the iodide ion with other functional groups.
Aplicaciones Científicas De Investigación
9,10-Dimethylacridin-10-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Biology: The compound is utilized in cell imaging due to its fluorescent properties.
Industry: The compound is used in the production of dyes and other chemical products.
Mecanismo De Acción
The mechanism by which 9,10-dimethylacridin-10-ium iodide exerts its effects involves its interaction with molecular targets and pathways. In the context of biomedical imaging, the compound’s fluorescent properties are crucial.
Comparación Con Compuestos Similares
9-Methylacridine: A precursor in the synthesis of 9,10-dimethylacridin-10-ium iodide.
Acridine Orange: Another acridine derivative used in biological staining and fluorescence microscopy.
Acriflavine: Used as an antiseptic and in fluorescence microscopy.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly suitable for near-infrared applications. This sets it apart from other acridine derivatives that may not have the same level of utility in such applications.
Propiedades
Número CAS |
951-00-8 |
|---|---|
Fórmula molecular |
C15H14IN |
Peso molecular |
335.18 g/mol |
Nombre IUPAC |
9,10-dimethylacridin-10-ium;iodide |
InChI |
InChI=1S/C15H14N.HI/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15;/h3-10H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PSGNLAAYSDUUHV-UHFFFAOYSA-M |
SMILES canónico |
CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


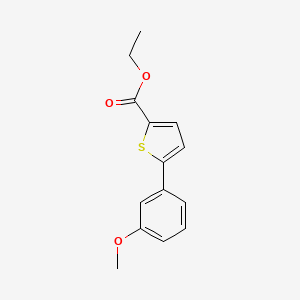
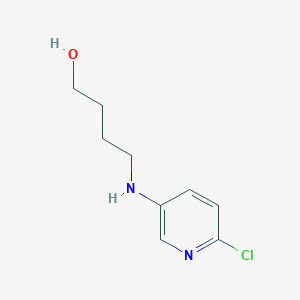
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)

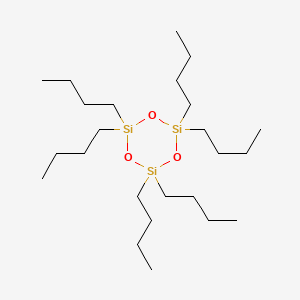


![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)

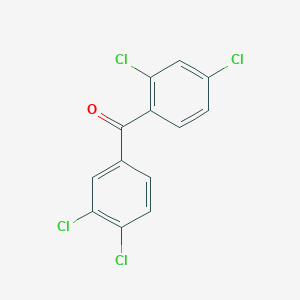
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
